molecular formula C9H11F2N B1470827 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine CAS No. 1549390-86-4

1-(4-(difluoromethyl)phenyl)-N-methylmethanamine

Cat. No.: B1470827
CAS No.: 1549390-86-4
M. Wt: 171.19 g/mol
InChI Key: PXMPXKYNHMBIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to an N-methylmethanamine moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine typically involves the introduction of the difluoromethyl group onto the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the CF2H group to the aromatic ring. This process often employs metal-based catalysts to facilitate the reaction . Additionally, the synthesis may involve the use of electrophilic, nucleophilic, or radical difluoromethylation techniques . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and other biochemical interactions .

Comparison with Similar Compounds

1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on the compound’s chemical behavior and applications.

Properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,9,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPXKYNHMBIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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